1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-
Brand Name: Vulcanchem
CAS No.: 646056-23-7
VCID: VC15967585
InChI: InChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3
SMILES:
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)-

CAS No.: 646056-23-7

Cat. No.: VC15967585

Molecular Formula: C12H18N4

Molecular Weight: 218.30 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(5-pyrimidinyl)- - 646056-23-7

Specification

CAS No. 646056-23-7
Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
IUPAC Name 1-methyl-7-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C12H18N4/c1-15-5-2-3-12(15)4-6-16(9-12)11-7-13-10-14-8-11/h7-8,10H,2-6,9H2,1H3
Standard InChI Key POUAXVXKENTAMN-UHFFFAOYSA-N
Canonical SMILES CN1CCCC12CCN(C2)C3=CN=CN=C3

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of two fused four-membered rings sharing a single spiro carbon atom. Key features include:

  • Spiro[4.4]nonane backbone: A bicyclic system with nitrogen atoms at positions 1 and 7.

  • Substituents: A methyl group at N1 and a 5-pyrimidinyl moiety at N7 .

  • Molecular formula: C₁₂H₁₈N₄.

  • Molar mass: 218.3 g/mol .

Table 1: Structural and Physicochemical Data

PropertyValueSource
CAS RN646056-23-7
Molecular formulaC₁₂H₁₈N₄
Molar mass (g/mol)218.3
Key functional groupsSpirocyclic diamine, pyrimidine

Stereochemical Considerations

The spirocyclic framework introduces conformational rigidity, which may influence binding interactions with biological targets. Computational modeling of analogous diazaspiro compounds suggests that substituent orientation affects pharmacodynamic profiles .

Synthesis and Derivatives

Table 2: Representative Synthetic Approaches for Diazaspiro Analogues

MethodKey ReagentsYield (%)Reference
Spirocyclization1,2-Diamine + diketone45–60
Cross-couplingBoronic acid, Pd catalyst50–75

Structural Derivatives

Modifications to the core structure include:

  • Variations in N-substituents: Replacement of methyl or pyrimidinyl groups with other heterocycles (e.g., pyridine, isoxazole) .

  • Salt forms: Hydrochloride or sulfate salts to enhance solubility .

Pharmacological Applications

Voltage-Gated Sodium Channel Modulation

Patent literature highlights diazaspiro compounds as modulators of voltage-dependent sodium channels, implicating potential roles in:

  • Pain management: Inhibition of Naₓ1.7 channels linked to neuropathic pain .

  • Neurological disorders: Targeting aberrant ion channel activity in epilepsy or migraines .

PARP Inhibition

Diazaspiro cores serve as bioisosteres for piperazine in poly(ADP-ribose) polymerase (PARP) inhibitors. Key findings include:

  • Compound 10e: A spiro analogue with PARP-1 IC₅₀ = 12.6 nM, comparable to olaparib (IC₅₀ = 6.0 nM) .

  • Enhanced blood-brain barrier penetration: Conformational rigidity improves CNS bioavailability .

Table 3: PARP-1 Inhibitory Activity of Selected Analogues

CompoundPARP-1 IC₅₀ (nM)Binding Energy (kcal/mol)
Olaparib6.0 ± 1.2-12.5
10e12.6 ± 1.1-12.63
17d44.3 ± 1.2-13.84

Future Directions

  • Kinase selectivity profiling: To elucidate off-target effects.

  • In vivo efficacy studies: Validating therapeutic potential in disease models.

  • Formulation optimization: Enhancing solubility via salt or prodrug strategies .

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